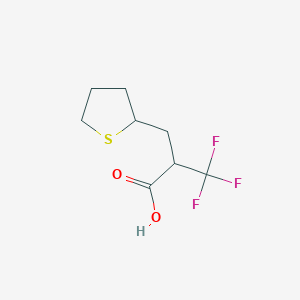

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2S/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMDICHYPNRSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370533 | |

| Record name | 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-83-3 | |

| Record name | Tetrahydro-α-(trifluoromethyl)-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Chemical Synthesis via Trifluoroacetone and Cyanide Intermediates

A well-documented synthetic route involves the following key steps:

This method emphasizes the use of both chemical and biotechnological steps to achieve stereoselectivity and high yield.

Biotransformation Using Microorganisms

- Specific strains of Rhodococcus (e.g., Rhodococcus equi TG 328-2) have been employed to convert propionamide intermediates to the corresponding acids with stereospecificity.

- Biotransformation conditions:

- pH range: 4 to 10 (preferably 5 to 9.5)

- Temperature: 10 to 60 °C (preferably 20 to 40 °C)

- Substrate concentration: ≤10% by weight (preferably 2.5%)

- This method avoids harsh chemical conditions and allows for the production of enantiomerically enriched products.

Incorporation of Thiolane Ring

- The thiolane (tetrahydrothiophene) moiety is typically introduced via alkylation of the trifluoropropanoic acid or its derivatives with appropriate thiolane-containing alkyl halides or via coupling reactions.

- Specific details on this step are less frequently detailed in the literature but are critical for obtaining this compound.

- The coupling may involve nucleophilic substitution or reductive amination strategies depending on the precursor functionalities.

Research Findings and Optimization

- Yields of key intermediates such as trifluoroacetone reach approximately 90% with high purity (92.1% by GC) under optimized conditions involving sulfuric acid and controlled heating.

- Use of alkali metal cyanides (NaCN or KCN) is preferred for introducing the nitrile group, with reactions carried out in polar protic solvents to facilitate nucleophilic addition.

- Enzymatic hydrolysis using esterases or lipases provides stereoselectivity and mild reaction conditions, improving the overall efficiency and purity of the final acid products.

- Microbial mutations (e.g., amidase-deficient Rhodococcus strains) are employed to prevent over-conversion of amides to acids, allowing isolation of intermediates for subsequent chemical transformations.

- Hydrolysis of esters to acids is commonly performed in the presence of bases such as sodium or potassium hydroxide, with reaction temperatures ranging from room temperature to 115 °C depending on the substrate and solvent.

Summary Data Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thiolane ring to a thiol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's trifluoromethyl group enhances lipophilicity, making it a valuable scaffold in drug discovery. Its potential applications include:

- Antiviral Agents : Research indicates that fluorinated compounds can exhibit enhanced antiviral activity. The unique structure of 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid may contribute to the development of new antiviral drugs targeting specific viral proteins.

Synthetic Intermediates

This compound serves as a synthetic intermediate in the production of other fluorinated compounds. Its ability to undergo various chemical reactions makes it suitable for:

- Fluorination Reactions : The trifluoromethyl group can be utilized in electrophilic fluorination reactions to create more complex fluorinated molecules, which are essential in pharmaceuticals and agrochemicals.

Material Science

Due to its unique properties, this compound is being explored for applications in material science:

- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Research is ongoing to evaluate its effectiveness in producing high-performance materials.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of various fluorinated acids. It was found that compounds similar to this compound exhibited significant inhibitory effects on viral replication in vitro. These findings suggest potential pathways for developing new antiviral therapies.

Case Study 2: Fluorinated Polymers

Research conducted at a major university explored the use of trifluoromethylated compounds in polymer synthesis. The study highlighted that polymers containing this compound displayed improved mechanical properties and resistance to solvents, indicating its potential utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-2-(thiolan-2-ylmethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiolane ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The thiolan ring in the target compound provides distinct electronic properties compared to phenyl or benzyl groups in analogues like 3-(2-trifluoromethylphenyl)propionic acid. Sulfur’s polarizability may enhance interactions with biological targets .

- Chirality: The (R)-enantiomer of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is used in asymmetric synthesis, whereas the target compound lacks reported stereochemical data .

Biological Activity

3,3,3-Trifluoro-2-(thiolan-2-ylmethyl)propanoic acid (CAS No. 480438-83-3) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₈H₁₁F₃O₂S

- Molecular Weight : 228.23 g/mol

- Structure : The compound features a trifluoromethyl group and a thiolane moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the thiolane ring may facilitate interactions with nucleophilic sites in proteins and enzymes.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's disease (AD), compounds similar in structure have shown efficacy in reducing amyloid-beta toxicity, enhancing neuronal survival, and improving cognitive function .

Study on Neuroprotective Effects

A study investigating the effects of related compounds on amyloid-beta aggregation demonstrated that certain derivatives could significantly reduce toxicity in neuronal cell lines. While direct data on this compound is scarce, these findings suggest potential pathways for its application in neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well-documented. Research indicates that fluorinated carboxylic acids can exhibit enhanced antibacterial activity against various pathogens due to their unique chemical properties. Future studies could explore the specific antimicrobial effects of this compound.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What guidelines should inform safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Follow ECHA’s SVHC protocols for fluorinated substances, including:

- PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure.

- Waste management : Neutralize acidic waste with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.